![molecular formula C17H25N5O2 B2432770 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide CAS No. 1172334-03-0](/img/structure/B2432770.png)
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide is a synthetic compound of significant interest in chemical research due to its unique structural properties and potential applications. This compound belongs to the pyrazolo[3,4-d]pyridazinone family, which is known for its diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring, followed by further functionalization to introduce the tert-butyl, methyl, oxo, and cyclopentylacetamide groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or specific solvents.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimizing the synthetic route for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, efficient catalytic systems, and process automation to ensure consistent quality and scalability. The choice of industrial methods would depend on factors like the availability of raw materials, environmental regulations, and cost considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: : This reaction involves the gain of oxygen or the loss of hydrogen, often transforming the compound into a more oxidized state.
Reduction: : The opposite of oxidation, reduction reactions involve the gain of hydrogen or the loss of oxygen.
Substitution: : This type of reaction involves replacing one functional group in the compound with another, which can be achieved under specific conditions using various reagents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution agents like halides or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a more oxidized pyrazolo[3,4-d]pyridazinone derivative, while reduction could result in a more reduced, potentially more bioactive form of the compound.
Applications De Recherche Scientifique
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide has numerous applications in scientific research:
Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a probe for studying chemical reactions and mechanisms.
Biology: : The compound’s unique structure makes it a useful tool in studying enzyme interactions and cellular processes.
Medicine: : Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities.
Industry: : It may be used in the development of new materials or as a precursor for industrial chemicals.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyridazinone core may mimic natural substrates or inhibitors, leading to the modulation of biological pathways. These interactions can influence processes like signal transduction, gene expression, or metabolic pathways, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other compounds in the pyrazolo[3,4-d]pyridazinone family include:
2-(1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-one
2-(1-(tert-butyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-4-yl)-N-cyclopentylacetamide
Uniqueness
What sets 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide apart is its specific functional groups and the resulting biological activity profile. The presence of the cyclopentylacetamide moiety may confer unique binding properties and biological effects, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-11-13-9-18-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)19-12-7-5-6-8-12/h9,12H,5-8,10H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYUSKHGGEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
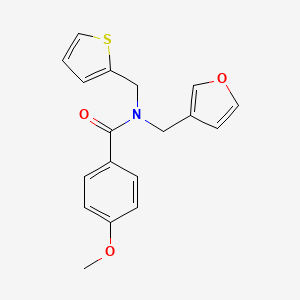
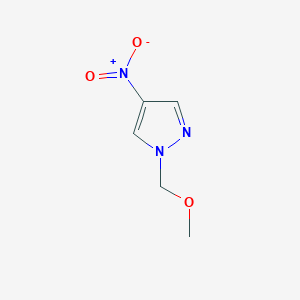
![3-benzyl-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2432690.png)

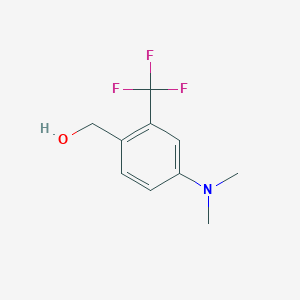
![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)
![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/new.no-structure.jpg)
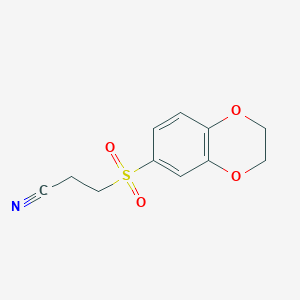
![2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2432701.png)
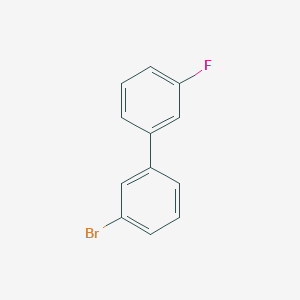
![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2432707.png)
![1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2432708.png)
